molecular formula C20H26ClN3O2S2 B3006247 6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329932-80-0

6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B3006247
CAS No.: 1329932-80-0
M. Wt: 440.02
InChI Key: OHHYCVOFHDBJKV-UHFFFAOYSA-N
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Description

This compound is a synthetic thienopyridine derivative characterized by a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core. Key structural features include:

  • 6-Ethyl group: Enhances lipophilicity and may influence receptor binding kinetics.
  • 2-(3-(p-tolylthio)propanamido) substituent: Introduces a sulfur-containing aromatic moiety (p-tolylthio), which increases steric bulk and electronic diversity compared to simpler amides.
  • The hydrochloride salt improves solubility for pharmacological applications.

Properties

IUPAC Name

6-ethyl-2-[3-(4-methylphenyl)sulfanylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2.ClH/c1-3-23-10-8-15-16(12-23)27-20(18(15)19(21)25)22-17(24)9-11-26-14-6-4-13(2)5-7-14;/h4-7H,3,8-12H2,1-2H3,(H2,21,25)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHYCVOFHDBJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a member of the tetrahydrothienopyridine class of compounds, which have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N2O2SC_{17}H_{22}N_2O_2S with a molecular weight of approximately 318.43 g/mol. Its structure features a tetrahydrothieno[2,3-c]pyridine core substituted with an ethyl group and a p-tolylthio-propanamide side chain.

Pharmacological Effects

  • Inhibition of Human Phenylethanolamine N-Methyltransferase (hPNMT) :
    • The compound has been evaluated for its inhibitory potency against hPNMT, an enzyme involved in catecholamine metabolism. Similar compounds have shown significant inhibition, indicating potential applications in treating conditions related to catecholamine dysregulation .
  • α2-Adrenoceptor Affinity :
    • Compounds in this class often exhibit affinity for α2-adrenoceptors. This interaction can lead to various effects on neurotransmitter release and has implications for managing hypertension and other cardiovascular conditions .
  • Antithrombotic Activity :
    • Tetrahydrothienopyridines have been linked to antithrombotic properties. For instance, derivatives similar to this compound have demonstrated platelet aggregation inhibition, suggesting potential use in cardiovascular therapies .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : By inhibiting hPNMT, the compound may alter the levels of norepinephrine and epinephrine in the body.
  • Receptor Modulation : Its affinity for α2-adrenoceptors suggests it may modulate adrenergic signaling pathways.

Case Studies

  • Study on hPNMT Inhibitors :
    • A comparative study evaluated various tetrahydrothienopyridine derivatives for their hPNMT inhibitory activity. The results indicated that modifications on the thiophene ring significantly impacted potency and selectivity towards hPNMT versus α2-adrenoceptors .
  • Cardiovascular Applications :
    • Research has demonstrated that compounds with structural similarities to this compound can effectively manage blood pressure in animal models by modulating adrenergic receptor activity and inhibiting platelet aggregation .

Data Summary

Property Value
Molecular FormulaC17H22N2O2SC_{17}H_{22}N_2O_2S
Molecular Weight318.43 g/mol
hPNMT Inhibition PotencySignificant
α2-Adrenoceptor AffinityModerate to High
Antithrombotic ActivityPositive correlation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and its analogs:

Compound Name 2-Position Substituent 6-Position Substituent Molecular Formula Molecular Weight Key Bioactivity Insights
Target Compound
(6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide HCl)
3-(p-Tolylthio)propanamido Ethyl C₂₃H₂₆ClN₃O₂S₂ 496.0 (calculated) Predicted enhanced allosteric modulation of adenosine receptors due to thioether linkage .
CAS 1215843-59-6
(6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide HCl)
2-Phenoxyacetamido Ethyl C₂₁H₂₄ClN₃O₃S 458.0 Reduced steric hindrance compared to target; phenoxy group may lower metabolic stability .
Ethyl 6-Benzyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate HCl Propionamido Benzyl C₂₁H₂₅ClN₂O₃S 421.0 Benzyl group increases lipophilicity, potentially improving blood-brain barrier penetration .
Ethyl 6-Benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate HCl Thiophene-2-carboxamido Benzyl C₂₂H₂₃ClN₂O₃S₂ 463.0 Thiophene ring introduces π-π stacking potential; may enhance competitive antagonism at A₁ receptors .

Structure-Activity Relationship (SAR) Analysis

  • 2-Position Substituent: The 3-(p-tolylthio)propanamido group in the target compound provides a thioether linkage (vs. ethers or simple alkyl chains in analogs). This increases lipophilicity and may stabilize intramolecular hydrogen bonds, as suggested for similar thiophene derivatives . Thiophene-2-carboxamido () enhances competitive adenosine receptor antagonism but reduces allosteric enhancement due to steric and electronic effects . Phenoxyacetamido () lacks sulfur, reducing polarizability and possibly receptor-binding affinity.
  • 6-Position Substituent: Ethyl (target compound) balances lipophilicity and metabolic stability.
  • Bioactivity Implications: Compounds with thioether or thiophene groups (target and ) show dual activity as allosteric enhancers and competitive antagonists at adenosine A₁ receptors, with ratios varying by >1000-fold depending on substituents . The target’s p-tolylthio group may optimize this balance, avoiding extreme antagonism seen in trifluoromethyl-substituted analogs .

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